2-Butyne, 1,1-dimethoxy-

Description

BenchChem offers high-quality 2-Butyne, 1,1-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyne, 1,1-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

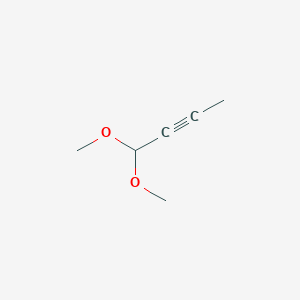

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxybut-2-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-5-6(7-2)8-3/h6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDPCZJXHXMVDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339668 | |

| Record name | 2-Butyne, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22022-34-0 | |

| Record name | 2-Butyne, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conceptual Framework of Alkynyl Acetals in Organic Synthesis

Alkynyl acetals are a class of organic compounds characterized by the presence of both an alkyne (carbon-carbon triple bond) and an acetal (B89532) (a carbon atom bonded to two alkoxy groups) functionality. This dual reactivity makes them versatile intermediates in organic synthesis.

The alkyne group, with its high electron density and linear geometry, readily participates in a variety of addition and coupling reactions. It can act as a nucleophile in the form of an acetylide or as an electrophile when activated by a metal catalyst. Common transformations involving the alkyne moiety include hydrogenation, hydration, halogenation, and cycloaddition reactions. Furthermore, terminal alkynes can undergo C-H activation, enabling a range of coupling methodologies.

The acetal group, on the other hand, serves as a protected form of a carbonyl group (an aldehyde or a ketone). Under acidic conditions, the acetal can be hydrolyzed to reveal the parent carbonyl, which can then undergo a host of well-established carbonyl chemistry reactions. This protecting group strategy is fundamental in multi-step syntheses, allowing for the selective transformation of other functional groups within a molecule while the carbonyl is masked. The acetal itself can also be a reactive handle, for instance, in reactions involving the formation of oxonium ions.

The synergy between the alkyne and the acetal functionalities within the same molecule allows for sequential and controlled synthetic operations, making alkynyl acetals powerful tools for the efficient construction of complex target molecules.

Significance of the 2 Butyne, 1,1 Dimethoxy Scaffold

The 2-Butyne, 1,1-dimethoxy- scaffold possesses a specific arrangement of these functional groups that imparts it with distinct synthetic utility. The internal alkyne is positioned at the 2-position of the butyne chain, while the dimethoxy acetal (B89532) resides at the 1-position. This arrangement has several implications for its reactivity and application in synthesis.

The internal nature of the alkyne in 2-Butyne, 1,1-dimethoxy- influences its reactivity compared to terminal alkynes. While it does not possess an acidic acetylenic proton, the triple bond is available for various addition reactions and metal-catalyzed transformations. The methyl group at the 4-position provides a degree of steric and electronic influence on the reactivity of the alkyne.

The 1,1-dimethoxy group serves as a masked aldehyde functionality. This latent aldehyde can be unveiled at a desired stage of a synthetic sequence, providing a reactive site for further elaboration. The proximity of the acetal to the alkyne can also lead to interesting intramolecular reactions and rearrangements under certain conditions.

Research has explored the utility of related alkynyl acetals in various transformations. For instance, the reactions of alkynyl acetals can be catalyzed by transition metals like gold, leading to the formation of complex carbocyclic and heterocyclic systems. acs.org While direct research on 2-Butyne, 1,1-dimethoxy- is not extensively documented in readily available literature, the principles derived from studies on analogous structures underscore its potential as a precursor to a variety of valuable organic compounds.

Overview of Current Research Directions for 2 Butyne, 1,1 Dimethoxy

Current research involving scaffolds similar to 2-Butyne, 1,1-dimethoxy- is focused on expanding the synthetic chemist's toolbox for creating complex molecules with high efficiency and selectivity. While specific studies on this exact compound are limited in the public domain, the broader research trends in the field of alkynyl acetals provide a clear indication of its potential research directions.

One major area of investigation is the development of novel catalytic systems for the activation and transformation of the alkynyl group. This includes the use of transition metals to mediate unique cyclization, addition, and coupling reactions. For example, gold and platinum catalysts have been shown to be effective in activating the alkyne moiety of alkynyl acetals towards intramolecular attack by the acetal's oxygen atoms or other nucleophiles, leading to the formation of furan (B31954) and pyran derivatives, as well as more complex fused ring systems. acs.org

Another research direction involves the strategic use of the acetal (B89532) group as both a protecting group and a reactive handle. Researchers are exploring one-pot sequences where the deprotection of the acetal is followed by an immediate reaction of the resulting aldehyde, streamlining synthetic processes. The development of stereoselective reactions involving alkynyl acetals is also a significant focus, aiming to control the three-dimensional arrangement of atoms in the final products, which is crucial for applications in areas such as medicinal chemistry and materials science.

Furthermore, the exploration of the reactivity of the internal alkyne in 2-Butyne, 1,1-dimethoxy- in comparison to terminal alkynes in similar acetal structures is a potential area for new investigations. This could involve studying its participation in cycloaddition reactions, such as the Diels-Alder or Pauson-Khand reactions, to construct complex polycyclic frameworks. The electronic and steric effects of the methyl group on the alkyne could lead to unique reactivity and selectivity profiles.

Below is a table summarizing the properties of 2-Butyne, 1,1-dimethoxy- and a related compound.

| Property | 2-Butyne, 1,1-dimethoxy- | 2-Butene, 1,1-dimethoxy- |

| Molecular Formula | C6H10O2 | C6H12O2 |

| Molecular Weight | 114.14 g/mol | 116.16 g/mol |

| General Class | Alkynyl Acetal | Alkenyl Acetal |

| Key Functional Groups | Internal Alkyne, Acetal | Alkene, Acetal |

| CAS Number | 764-51-2 | 21962-24-3 |

| Synonyms | 1,1-Dimethoxy-2-butyne | Crotonaldehyde dimethyl acetal |

Mechanistic Studies of 2-Butyne, 1,1-dimethoxy- Reactivity

The reactivity of 2-butyne, 1,1-dimethoxy-, also known as 2-butynal (B73574) dimethyl acetal, is characterized by the distinct chemistries of its two primary functional groups: the internal alkyne and the dimethyl acetal. Mechanistic studies focus on how these groups behave independently and in concert, allowing for a range of chemical transformations. The alkyne's carbon-carbon triple bond is a region of high electron density, making it susceptible to additions and organometallic functionalization. Concurrently, the acetal group serves as a stable protecting group for an aldehyde, which can be unmasked under specific conditions, or can influence the reactivity of the adjacent alkyne.

Advanced Applications of 2 Butyne, 1,1 Dimethoxy As a Synthetic Building Block

Construction of Complex Organic Molecules

The internal alkyne of 2-butyne, 1,1-dimethoxy- is a key functional group that participates in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is central to its application in the synthesis of diverse and complex organic molecules.

While direct examples employing 2-butyne, 1,1-dimethoxy- are not prevalent in the literature, the reactivity of internal alkynes is widely exploited for the synthesis of heterocyclic compounds. nih.govacs.orgresearchgate.net Alkynes serve as valuable precursors for constructing a wide array of N-, O-, and S-containing heterocycles. nih.gov The general strategies involve metal-catalyzed cyclizations, annulation reactions, and multicomponent reactions where the alkyne acts as a key coupling partner. rsc.orgrsc.org For instance, internal alkynes can undergo annulation with compounds containing a tethered amide moiety to construct functionalized dihydropyridinone rings. nih.govfrontiersin.org This approach has been successfully applied in the total synthesis of phenanthroindolizidine and phenanthroquinolizidine alkaloids. nih.govfrontiersin.org

| Reactant Type | Heterocyclic Product | Reaction Conditions |

| Amide with tethered alkyne | Dihydropyridinone | Silver-mediated addition nih.govfrontiersin.org |

| o-Phenylenediamines and internal alkynes | Quinoxalines | Cobalt-catalyzed annulation researchgate.net |

| Alkynyl aldehydes and hydrazines | Pyrazoles | Cyclization with phenylselenyl chloride rsc.org |

This table presents examples of heterocyclic synthesis using internal alkynes as a general class of reactants, illustrating potential applications for 2-butyne, 1,1-dimethoxy-.

The stereoselective transformation of the alkyne moiety in 2-butyne, 1,1-dimethoxy- into a functionalized alkene is a powerful tool for assembling complex acyclic systems. Stereoselective reactions are crucial in organic synthesis as they favor the formation of one stereoisomer over another. masterorganicchemistry.com The partial reduction of internal alkynes can yield either cis- or trans-alkenes depending on the reaction conditions. For example, hydrogenation using Lindlar's catalyst typically affords cis-alkenes, while reduction with sodium in liquid ammonia (B1221849) yields trans-alkenes. cureffi.orgmasterorganicchemistry.com Furthermore, electrochemical methods have been developed for the stereoselective synthesis of polysubstituted Z-alkenes from internal alkynes. researchgate.net A related compound, 4,4-dimethoxybut-1-yne (B1619715), has been utilized in a stereocontrolled route to complex polyenes, highlighting the potential of such building blocks in this area. orgsyn.org

| Reaction Type | Product Stereochemistry | Reagents |

| Catalytic Hydrogenation | cis (Z)-Alkenes | Lindlar's Catalyst cureffi.org |

| Dissolving Metal Reduction | trans (E)-Alkenes | Na in liquid NH₃ cureffi.org |

| Electrochemical Coupling | Z-Alkenes | Sulfoxonium ylides, water researchgate.net |

This table illustrates common stereoselective reactions of internal alkynes, which are applicable to 2-butyne, 1,1-dimethoxy- for the synthesis of functionalized alkenes.

Alkynes are valuable intermediates in the total synthesis of natural products due to their versatile reactivity. nih.gov The structural isomer, 4,4-dimethoxybut-1-yne, has been employed as a key building block in the synthesis of various biomolecules, including carbohydrates and polyketides. orgsyn.org For example, it has been used in the stereoselective synthesis of carbohydrates and in the construction of six-carbon polyketide fragments. orgsyn.org Furthermore, this building block was crucial in the synthesis of chlorosulfolipids. orgsyn.org The application of internal alkynes is also demonstrated in the concise total synthesis of phenanthroindolizidine alkaloids, where an alkyne annulation was a key step. nih.govfrontiersin.org These examples underscore the potential of acetal-protected butynes, such as 2-butyne, 1,1-dimethoxy-, as strategic intermediates in the assembly of complex natural products.

Preparation of Designed Molecular Scaffolds

The dual functionality of 2-butyne, 1,1-dimethoxy- allows for its use in the rational design and preparation of complex molecular scaffolds, where each functional group can be manipulated in a controlled manner.

Alkynes are effective coupling partners in multicomponent reactions, which are powerful tools for building molecular complexity from simple starting materials in a single step. researchgate.net These reactions are instrumental in synthesizing diverse molecular skeletons. researchgate.net The linear geometry and low steric hindrance of alkynes facilitate their coordination to metal catalysts, making them ideal components in such transformations. rsc.org While specific examples involving 2-butyne, 1,1-dimethoxy- as a bridging unit are not explicitly documented, its internal alkyne functionality suggests its suitability for this role. For instance, in the synthesis of 1,4-disubstituted 1,2,3-triazoles, a variety of aliphatic alkynes with heteroatoms have been shown to be effective reactants. rsc.org

A significant feature of 2-butyne, 1,1-dimethoxy- is the dimethoxy acetal (B89532) group, which serves as a protected or "latent" carbonyl group. nih.gov Alkynes can be considered as synthetic equivalents of carbonyl compounds, as they share the same oxidation state as a -CH₂C(O)- unit. nih.gov The acetal group is stable to a wide range of reaction conditions that affect the alkyne moiety, such as organometallic additions and reductions. cureffi.org This orthogonality allows for extensive modifications at the alkyne terminus, with the carbonyl functionality being unmasked at a later synthetic stage through hydrolysis of the acetal. This strategy provides synthetic flexibility and expands the range of possible transformations. nih.gov For instance, the related 4,4-dimethoxybut-1-yne is described as a valuable difunctional synthetic building block incorporating a masked aldehyde carbonyl group. orgsyn.org

| Protected Functionality | Latent Functional Group | Deprotection Condition |

| Dimethoxy Acetal | Aldehyde/Ketone | Acidic Hydrolysis |

This table highlights the utility of the dimethoxy acetal in 2-butyne, 1,1-dimethoxy- as a latent carbonyl group.

Computational and Theoretical Chemistry Studies on 2 Butyne, 1,1 Dimethoxy

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-butyne, 1,1-dimethoxy-. The key features of its electronic structure are the carbon-carbon triple bond (alkyne) and the two methoxy (B1213986) groups attached to a single carbon, forming a dimethyl acetal (B89532).

Key Electronic Features:

Alkyne Moiety: The C≡C triple bond is a region of high electron density, composed of one sigma (σ) bond and two pi (π) bonds. This makes the alkyne group a potential nucleophile.

Acetal Group: The two oxygen atoms of the dimethoxy groups possess lone pairs of electrons and exert an electron-withdrawing inductive effect due to their high electronegativity. This can influence the electron distribution across the molecule.

Computed Properties of Isomers While specific electronic structure data for 2-butyne, 1,1-dimethoxy- is not abundant in public literature, data for its isomer, 2-butene, 1,1-dimethoxy-, can provide context for the types of properties calculated.

| Property | Value | Reference |

| Molecular Formula | C6H12O2 | nih.govnist.gov |

| Molecular Weight | 116.16 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

This table displays computed properties for the isomer 2-Butene, 1,1-dimethoxy- to illustrate typical computational chemistry data.

Molecular Modeling of Reaction Mechanisms and Transition States

Molecular modeling is instrumental in mapping out the energetic pathways of reactions involving 2-butyne, 1,1-dimethoxy-. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate reaction mechanisms.

A notable example is the study of alkyne insertion into metal-aluminum bonds. nih.gov Computational modeling revealed the step-by-step mechanism for this type of reaction. The process involves the coordination of the alkyne to the metal complex, followed by the insertion into the metal-aluminum bond. The calculations can distinguish between different possible pathways (e.g., syn vs. anti insertion) and identify the preferred, lower-energy route. nih.gov

In the context of silver(I)-catalyzed intramolecular cyclization of compounds containing an alkyne and a cyclic acetal, mechanistic studies suggest the formation of a silver-vinyl intermediate. acs.org The reaction is initiated by the attack of a nucleophile on the silver-activated alkyne. acs.org Such studies highlight the power of modeling to identify transient species that are difficult to observe experimentally.

Theoretical Predictions of Reactivity and Selectivity Profiles

Theoretical calculations can predict how a molecule like 2-butyne, 1,1-dimethoxy- will behave in a chemical reaction, including its reactivity and the selectivity of product formation. These predictions are often based on the calculated electronic structure and the energy barriers of possible reaction pathways.

For example, in metal-catalyzed reactions, the nature of the metal and its ligands can significantly influence the outcome. Theoretical studies have shown a shift in reactivity for coinage metals, where gold complexes, typically excellent electrophilic activators of alkynes, can exhibit nucleophilic behavior in the form of an Au-Al bond. nih.gov This switch from expected electrophilic activation to a radical-like nucleophilic reactivity is a key prediction from theoretical models. nih.gov The relativistic effects of gold, which usually enhance its electrophilicity, are found to result in a less nucleophilic Au-Al bond compared to a Cu-Al bond in this specific type of reaction. nih.gov

The steric hindrance around the alkyne can also affect reactivity. For instance, in a silver-catalyzed synthesis of isoquinolones, the introduction of a methyl group near the alkyne necessitated higher temperatures for the reaction to proceed, a finding that can be rationalized through computational modeling of steric clashes in the transition state. acs.org

Alkyne-Metal Interaction Theories Relevant to Catalysis

The interaction between an alkyne and a transition metal is a cornerstone of many catalytic processes. nih.gov Theoretical models are crucial for understanding the nature of this interaction.

Key Interaction Modes:

π-Complex Formation: The electron-rich π-system of the alkyne can donate electron density to an empty d-orbital on the metal center.

Back-donation: The metal can donate electron density from a filled d-orbital back into the π* antibonding orbitals of the alkyne. This back-donation weakens the C≡C bond and is a key step in many catalytic transformations.

In the case of coinage metal-aluminyl complexes, electronic structure analysis demonstrates that the primary interaction is a charge transfer from the electron-sharing Cu-Al or Au-Al bond to the alkyne's π* LUMO. nih.gov This interaction defines the metal-aluminyl bond as the nucleophilic site for the reaction. nih.gov This is a departure from the more common model where a cationic metal center acts as a Lewis acid to activate the alkyne toward nucleophilic attack. nih.gov These theoretical insights provide a framework for designing new catalytic systems with tailored reactivity.

Advanced Analytical Methodologies for 2 Butyne, 1,1 Dimethoxy Research

High-Resolution Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular architecture of "2-Butyne, 1,1-dimethoxy-." Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy each offer unique insights into the compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of "2-Butyne, 1,1-dimethoxy-." Both ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each nucleus, allowing for the precise assignment of atoms within the molecule.

Predicted ¹H NMR data for "1,1-dimethoxybut-2-yne" suggests the presence of distinct signals corresponding to the different proton environments in the molecule. molbase.cn The methyl protons of the methoxy (B1213986) groups would be expected to appear as a singlet, while the protons on the butyne chain would exhibit characteristic shifts and couplings, confirming the connectivity of the molecular structure.

Similarly, ¹³C NMR spectroscopy provides definitive evidence for the carbon skeleton. The spectrum would show unique signals for the methyl carbons of the methoxy groups, the acetylenic carbons of the butyne moiety, and the other carbons in the chain, each with a chemical shift indicative of its specific bonding environment.

Table 1: Predicted NMR Data for 2-Butyne, 1,1-dimethoxy-

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | Data not available | Data not available |

| ¹³C | Data not available | Data not available |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of "2-Butyne, 1,1-dimethoxy-" and to study its fragmentation patterns, which can further confirm its structure. When subjected to ionization, the molecule forms a molecular ion whose mass-to-charge ratio (m/z) corresponds to the compound's molecular weight.

Subsequent fragmentation of the molecular ion produces a unique pattern of daughter ions. The analysis of these fragments provides valuable information about the stability of different parts of the molecule and helps to piece together its structure. For instance, the loss of a methoxy group or cleavage at the butyne chain would result in characteristic fragment ions that can be readily identified.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in "2-Butyne, 1,1-dimethoxy-." IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. The C-O-C stretching of the ether linkages and the C≡C stretching of the alkyne group would give rise to characteristic absorption bands in the IR spectrum.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides additional information about the molecular vibrations. The alkyne C≡C bond, being a relatively non-polar and symmetrical functional group, would be expected to show a strong signal in the Raman spectrum.

Table 2: Key Spectroscopic Data for 2-Butyne, 1,1-dimethoxy-

| Analytical Technique | Observed Feature | Interpretation |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) | Confirms molecular weight |

| Fragmentation Pattern | Elucidates molecular structure | |

| Infrared (IR) Spectroscopy | C-O-C Stretch | Presence of ether functional groups |

| C≡C Stretch | Presence of alkyne functional group | |

| Raman Spectroscopy | Strong C≡C Stretch | Confirms symmetrical alkyne bond |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating "2-Butyne, 1,1-dimethoxy-" from reaction mixtures or natural sources and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile compounds like "2-Butyne, 1,1-dimethoxy-." In this technique, the compound is vaporized and passed through a chromatographic column, which separates it from other components based on its boiling point and affinity for the column's stationary phase. The separated compound then enters a mass spectrometer for detection and identification.

One study identified "1,1-dimethoxy-2-butyne" as a volatile chemical component in Rubus xanthocarpus, where it constituted 6.34% of the analyzed compounds. xml-journal.net This demonstrates the utility of GC-MS for both qualitative and quantitative analysis of this compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique that can be adapted for the separation and analysis of "2-Butyne, 1,1-dimethoxy-." While specific HPLC methods for this compound are not widely reported, a suitable method would involve selecting an appropriate stationary phase (e.g., a C18 column) and a mobile phase that provides good resolution from any impurities. Detection could be achieved using a UV detector, as the alkyne functionality may exhibit some UV absorbance, or a more universal detector like a refractive index detector. Method development would focus on optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve efficient separation and accurate quantification.

Investigation of Stereoisomers and Advanced Derivatization Strategies

While 2-Butyne, 1,1-dimethoxy- itself does not possess a chiral center and its carbon-carbon triple bond precludes E/Z (cis/trans) isomerism, the study of stereoisomers is crucial in the context of its synthesis and subsequent reactions. The functionalization of the alkyne group can lead to the formation of stereoisomeric products, and advanced analytical methods are required to separate and identify these isomers.

A primary strategy in the analysis of potentially chiral molecules derived from or related to 2-Butyne, 1,1-dimethoxy- is the use of chiral derivatizing agents (CDAs). These are enantiomerically pure reagents that react with the target analyte to form diastereomers. wikipedia.orgnih.gov Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers have different physical properties and can be distinguished and quantified using standard chromatographic and spectroscopic techniques like HPLC and NMR. wikipedia.orgnih.gov For example, chiral acids such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) can be used to form diastereomeric esters, allowing for the determination of enantiomeric purity via NMR spectroscopy. wikipedia.org

The derivatization of the alkyne functional group itself is a powerful technique. A notable strategy involves the formation of stable cobalt-complexes. This approach is particularly useful for chiral alkynes that lack a strong UV chromophore, which would otherwise make them difficult to detect and resolve using chiral column HPLC. nih.govmdpi.com By reacting the alkyne with a cobalt-containing reagent, a complex is formed that can be readily separated into its enantiomers on a chiral stationary phase. nih.govmdpi.com

Furthermore, the stereo-divergent functionalization of the alkyne is a significant area of research. nih.govrsc.org These methods utilize specific catalysts and reaction conditions to control the stereochemical outcome of a reaction, producing either the E or Z isomer of an alkene from the alkyne precursor with high selectivity. rsc.orgresearchgate.net For instance, nickel-catalyzed semi-hydrogenation using water as a hydrogen source can be modulated to produce specific alkene isomers by choosing the appropriate ligand. rsc.org

For general analysis by gas chromatography (GC), derivatization is often necessary to enhance the analyte's properties. Common methods include:

Silylation: This process replaces active hydrogen atoms with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This reduces the analyte's polarity and hydrogen bonding, thereby increasing its volatility and thermal stability for GC analysis. gcms.cznih.gov

Acylation and Alkylation: These reactions introduce acyl or alkyl groups, which can improve chromatographic separation and detector response. gcms.cznih.govresearchgate.net Using reagents that contain halogens, such as pentafluorobenzyl bromide (PFB-Br), can significantly enhance the response of an electron capture detector (ECD). libretexts.org

The following table summarizes key derivatization strategies applicable to the analysis of 2-Butyne, 1,1-dimethoxy- and its related compounds.

| Derivatization Strategy | Reagent Type | Purpose | Analytical Technique | References |

| Chiral Derivatization | Chiral Derivatizing Agents (e.g., Mosher's acid) | Formation of diastereomers for enantiomeric excess determination. | NMR, HPLC | wikipedia.orgnih.govnih.gov |

| Alkyne Complexation | Cobalt-based reagents | Enables chiral separation of alkynes lacking chromophores. | Chiral HPLC | nih.govmdpi.com |

| Silylation | e.g., BSTFA (bis(trimethylsilyl)trifluoroacetamide) | Increases volatility and thermal stability. | GC-MS | gcms.cznih.gov |

| Alkylation/Acylation | e.g., Trialkyloxonium tetrafluoroborates, PFB-Br | Improves chromatographic properties and enhances detector sensitivity. | GC-MS, LC-MS | nih.govresearchgate.netlibretexts.org |

Emerging Analytical Techniques for Complex Organic Analysis

The analysis of 2-Butyne, 1,1-dimethoxy- and its reaction products benefits significantly from emerging and advanced analytical methodologies that provide enhanced sensitivity, specificity, and structural information.

Hyphenated Techniques: These methods couple a separation technique with a spectroscopic detection method, offering comprehensive analysis of complex mixtures. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone for analyzing volatile organic compounds. GC separates the components of a mixture, which are then ionized and detected by MS, providing both identification based on mass spectra and quantification. ijpsjournal.com Derivatization is often employed to make compounds like those related to 2-Butyne, 1,1-dimethoxy- amenable to GC analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for analyzing less volatile or thermally unstable compounds. LC separates the analytes before they are introduced to the mass spectrometer. rjpn.org LC-MS is particularly powerful for analyzing reaction mixtures and identifying by-products from the functionalization of 2-Butyne, 1,1-dimethoxy-. nih.govnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique provides detailed structural information online. The eluent from the LC column flows through an NMR flow cell, allowing for the acquisition of NMR spectra for separated components. This is invaluable for the unambiguous structure elucidation of novel compounds. nih.govnih.gov

Advanced Mass Spectrometry:

Tandem Mass Spectrometry (MS/MS or MSⁿ): This technique involves multiple stages of mass analysis to gain detailed structural information. nih.gov Precursor ions selected in the first stage are fragmented, and the resulting product ions are analyzed in a second stage. youtube.comyoutube.com This fragmentation pattern provides a fingerprint that is highly specific to the molecule's structure, aiding in the differentiation of isomers and the elucidation of unknown compounds. nih.govnih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): A rapidly growing technique that adds another dimension of separation. nih.govnih.gov IMS separates ions based on their size, shape, and charge as they drift through a gas-filled tube under an electric field. nih.govazom.com This allows for the separation of isomers (including stereoisomers) that may be indistinguishable by mass spectrometry alone. nih.govxmu.edu.cn The resulting collision cross-section (CCS) value is a characteristic physical property that aids in compound identification. xmu.edu.cn This is particularly useful for separating diastereomers formed through chiral derivatization. rsc.org

Advanced NMR Spectroscopy:

Two-Dimensional (2D) NMR: 2D NMR techniques are indispensable for the structural elucidation of complex organic molecules. numberanalytics.comnumberanalytics.com They provide information on the connectivity and spatial relationships between different nuclei within a molecule. numberanalytics.com

COSY (Correlation Spectroscopy): Identifies correlations between nuclei that are coupled through chemical bonds. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with directly attached heteronuclei, such as ¹³C. numberanalytics.comnumberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between nuclei that are close to each other in space, which is critical for determining stereochemistry. numberanalytics.comresearchgate.net

The table below highlights these emerging analytical techniques and their primary applications in the study of complex organic molecules like 2-Butyne, 1,1-dimethoxy-.

| Technique | Principle | Application in Organic Analysis | References |

| LC-MS/MS | Combines liquid chromatography separation with multi-stage mass analysis. | Identification and structural elucidation of non-volatile compounds and their fragmentation pathways in complex mixtures. | nih.govnih.gov |

| IMS-MS | Separates ions based on their size and shape (collision cross-section) prior to mass analysis. | Separation and characterization of isomers (conformational, structural, and stereoisomers) that are isobaric. | nih.govnih.govazom.comxmu.edu.cn |

| 2D NMR (COSY, HSQC, NOESY) | Correlates nuclear spins in two frequency dimensions. | Unambiguous assignment of chemical structure, connectivity, and stereochemistry. | numberanalytics.comnumberanalytics.comresearchgate.net |

| LC-NMR | Couples liquid chromatography with NMR spectroscopy for online analysis. | Direct structural elucidation of separated components in a mixture without prior isolation. | nih.govnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.